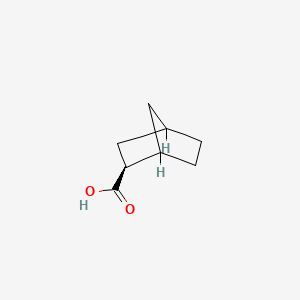

2-Norbornanecarboxylic acid, exo-

Descripción general

Descripción

2-Norbornanecarboxylic acid, exo- is a bicyclic compound with the molecular formula C8H12O2. It is known for its unique structural properties, which make it a versatile building block in various chemical syntheses. This compound is often used in the field of material science due to its ability to form polymers and other functional materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Norbornanecarboxylic acid, exo- can be synthesized through several methods:

Rearrangement and Hydrogenolysis: One method involves the concurrent rearrangement and hydrogenolysis of endo-2-bromo-2-norbornanecarboxylic acid.

Reduction and Hydrolysis: Another method includes the sequential reduction and hydrolysis of exo-2-bromo-1-norbornanecarboxamide.

Ozonolysis: This compound can also be prepared by the ozonolysis of 1-(4-methoxyphenyl)norbornane.

Carbonation: The carbonation of 1-norbornyllithium is another synthetic route.

Industrial Production Methods: Industrial production methods for 2-Norbornanecarboxylic acid, exo- typically involve large-scale versions of the synthetic routes mentioned above, optimized for efficiency and yield.

Análisis De Reacciones Químicas

2-Norbornanecarboxylic acid, exo- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding carboxylate derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products:

Oxidation Products: Carboxylate derivatives.

Reduction Products: Alcohols.

Substitution Products: Various substituted norbornane derivatives.

Aplicaciones Científicas De Investigación

Synthetic Applications

1. Pharmaceutical Intermediates

2-Norbornanecarboxylic acid, exo-, is utilized as an important intermediate in the synthesis of various pharmaceutical compounds. It serves as a precursor to 2-Bromonorbornane-1-carboxylic acid, which is significant in drug development processes .

2. Chiral Building Blocks

The compound is employed as a chiral building block in asymmetric synthesis. Its unique stereochemistry allows for the creation of optically active compounds that are crucial in developing enantiomerically pure drugs. For instance, it has been used to synthesize optically active 3-substituted-2-norbornanones through a series of reactions involving Diels-Alder adducts and subsequent transformations .

Material Science Applications

1. Polymer Chemistry

In polymer chemistry, 2-norbornanecarboxylic acid derivatives are explored for their potential in modifying polymer properties. The compound can be incorporated into semicrystalline polymers to enhance thermal stability and mechanical strength .

2. Coatings and Adhesives

Due to its reactive carboxylic acid group, 2-norbornanecarboxylic acid is also investigated for applications in coatings and adhesives. Its ability to form cross-links with other polymers can improve adhesion properties and durability .

Case Studies

Case Study 1: Synthesis of Chiral Amino Acids

A study demonstrated the use of exo-2-norbornanecarboxylic acid as a precursor for synthesizing chiral amino acids via a multi-step reaction involving hydrolysis and hydrogenation processes. The resulting amino acids exhibited significant biological activity, showcasing the compound's utility in pharmaceutical applications .

Case Study 2: Drug Design

Research highlighted the binding interactions of exo-2-norbornanecarboxylic acid derivatives with specific protein targets using molecular docking studies. The findings indicated that modifications on the norbornane framework could enhance binding affinity, suggesting pathways for designing new therapeutics against various diseases .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Enables production of enantiomerically pure drugs |

| Polymer Chemistry | Modifier in polymer formulations | Enhances thermal stability and mechanical strength |

| Coatings and Adhesives | Reactive component in cross-linking | Improves adhesion properties |

Mecanismo De Acción

The mechanism of action of 2-Norbornanecarboxylic acid, exo- involves its ability to participate in ring-opening metathesis polymerization reactions. This process allows it to form polymers with controlled molecular weight and structure . Additionally, it can function as a ligand in coordination chemistry, influencing the properties of metal complexes.

Comparación Con Compuestos Similares

5-Norbornene-2-carboxylic acid: A mixture of endo and exo forms, predominantly endo.

cis-5-Norbornene-exo-2,3-dicarboxylic anhydride: Another norbornene derivative with different functional groups.

5-Norbornene-2-methanol: A norbornene derivative with a hydroxyl group.

Uniqueness: 2-Norbornanecarboxylic acid, exo- is unique due to its exo- configuration, which imparts distinct chemical properties and reactivity compared to its endo- counterparts. This configuration makes it particularly useful in the synthesis of polymers and other advanced materials.

Actividad Biológica

2-Norbornanecarboxylic acid, exo- (commonly referred to as exo-2-norbornanecarboxylic acid) is a bicyclic compound that has garnered interest in various biological and pharmacological studies. Its structural characteristics allow it to interact with biological systems in unique ways, influencing metabolic pathways and cellular functions. This article delves into the biological activities associated with this compound, supported by data tables and research findings.

Chemical Structure

The chemical formula of exo-2-norbornanecarboxylic acid is , featuring a bicyclic structure that contributes to its biological properties. The compound is recognized for its role as an inhibitor of amino acid transport, particularly in relation to the LAT1 transporter.

1. Inhibition of Amino Acid Transport

Research has demonstrated that exo-2-norbornanecarboxylic acid acts as a competitive inhibitor of the LAT1 amino acid transporter. This inhibition has implications for cancer treatment, as LAT1 is often overexpressed in tumors, facilitating nutrient uptake and promoting cancer cell growth.

- Case Study : A study highlighted the compound's ability to reduce cancer cell proliferation and induce apoptosis in murine L1210 leukemic cells, with a value of 0.2 μM, indicating strong binding affinity .

2. Neuroprotective Effects

The compound has been investigated for its effects on brain metabolism under hypoxic conditions. Specifically, it was found to influence metabolic adaptations in neonatal mouse forebrains, suggesting potential neuroprotective properties during developmental stages .

3. Regulation of Melanogenesis

Another significant biological activity involves the regulation of melanogenesis through SLC7A5 transporters. This regulation could have therapeutic implications for skin pigmentation disorders .

Data Table: Summary of Biological Studies

The mechanism by which exo-2-norbornanecarboxylic acid exerts its biological effects primarily involves its interaction with specific amino acid transporters like LAT1. The binding interactions are characterized by hydrogen bonds and hydrophobic interactions with key residues in the transporter protein .

Pharmacological Implications

Given its role as an inhibitor of LAT1, exo-2-norbornanecarboxylic acid presents potential therapeutic avenues in oncology by targeting nutrient uptake in tumors. Additionally, its neuroprotective and melanogenic regulatory effects suggest broader applications in neurobiology and dermatology.

Propiedades

Número CAS |

934-29-2 |

|---|---|

Fórmula molecular |

C8H12O2 |

Peso molecular |

140.18 g/mol |

Nombre IUPAC |

(1R,2R,4S)-bicyclo[2.2.1]heptane-2-carboxylic acid |

InChI |

InChI=1S/C8H12O2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,9,10)/t5-,6+,7+/m0/s1 |

Clave InChI |

JESWDXIHOJGWBP-RRKCRQDMSA-N |

SMILES |

C1CC2CC1CC2C(=O)O |

SMILES isomérico |

C1C[C@@H]2C[C@H]1C[C@H]2C(=O)O |

SMILES canónico |

C1CC2CC1CC2C(=O)O |

Key on ui other cas no. |

934-29-2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.